molecular formula C11H12N2O3S B4935021 S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate

S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate

Cat. No. B4935021
M. Wt: 252.29 g/mol
InChI Key: AEDGZRSPXUHWAW-UHFFFAOYSA-N
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Description

S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate, also known as Elesclomol, is a small molecule that has shown potential in cancer treatment. It has been found to induce apoptosis in cancer cells and has been studied extensively for its mechanism of action and physiological effects. In

Mechanism of Action

S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate induces apoptosis in cancer cells by increasing the production of ROS. ROS cause damage to cellular components, leading to cell death. S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to selectively induce ROS production in cancer cells by inhibiting the activity of the mitochondrial electron transport chain complex III. This leads to an increase in ROS production, which in turn leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to have several biochemical and physiological effects. It has been found to selectively induce ROS production in cancer cells, leading to apoptosis. It has also been found to increase the expression of genes involved in oxidative stress response, DNA damage repair, and apoptosis. S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has several advantages for lab experiments. It has been found to selectively induce ROS production in cancer cells, making it a potential candidate for cancer therapy. It has also been found to have minimal toxicity in normal cells, making it a safe candidate for cancer therapy. However, S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has some limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. It also has a short half-life, making it difficult to maintain therapeutic levels in vivo.

Future Directions

There are several future directions for the study of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate. One direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to develop more effective delivery methods to improve the solubility and half-life of the compound in vivo. Additionally, further studies are needed to evaluate the efficacy of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate in combination with other cancer therapies. Finally, more studies are needed to evaluate the safety and efficacy of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate in clinical trials.

Synthesis Methods

The synthesis of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate involves the reaction of 4-acetylphenyl isothiocyanate with 2-aminoacetaldehyde diethyl acetal. The reaction yields S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate as a yellow solid with a melting point of 174-176°C. The purity of the compound can be determined by HPLC and NMR spectroscopy.

Scientific Research Applications

S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been extensively studied for its potential in cancer treatment. It has been found to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS). ROS are known to cause damage to cellular components, leading to cell death. S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to selectively induce ROS production in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

S-[2-(4-acetylanilino)-2-oxoethyl] carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-7(14)8-2-4-9(5-3-8)13-10(15)6-17-11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDGZRSPXUHWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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